
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol
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Overview
Description
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 4-chloro-3-nitrophenyl substituent attached to an ethanol backbone. Its synthesis typically involves selective reduction or substitution reactions, as evidenced by the synthesis of structurally related compounds via IBX-mediated oxidation and purification via column chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-chlorobenzene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzene.
Reduction: The nitro group in 4-chloro-3-nitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-3-aminobenzene.
Chiral Resolution: The chiral center is introduced by reacting 4-chloro-3-aminobenzene with a chiral auxiliary or catalyst to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using advanced techniques such as chiral chromatography or enzymatic resolution.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 1-(4-Chloro-3-nitrophenyl)ethanone.
Reduction: (S)-1-(4-Chloro-3-aminophenyl)ethan-1-ol.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs, focusing on structural variations, physicochemical properties, and reactivity.
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol (Compound 14)
- Key Differences :
- Structure : Replaces the ethyl group with a trifluoroethyl chain.
- Physicochemical Properties :
- Higher molecular weight (due to three fluorine atoms).
- Increased lipophilicity (logP ~2.8 vs. ~1.9 for the target compound). Synthesis: Synthesized in 98% yield using IBX oxidation, suggesting superior stability under oxidative conditions compared to non-fluorinated analogs .
- Applications : Likely used in photoaffinity labeling due to enhanced stability from fluorine atoms.
(1S)-1-(4-Nitrophenyl)ethan-1-ol (R8P)
- Key Differences :
- Structure : Lacks the 3-chloro substituent; nitro group is para-only.
- Electronic Effects : Reduced steric hindrance and altered electron-withdrawing effects (meta-Cl in the target compound enhances resonance stabilization).
- Solubility : Higher polarity due to absence of chloro substituent, leading to better aqueous solubility (logS: -2.1 vs. -3.4 for the target compound) .
- Applications: Potential intermediate in nitroarene reductions or chiral resolution studies.
(1S)-2-Chloro-1-(3,4-dichlorophenyl)ethan-1-ol
- Key Differences :
- Structure : Features a 3,4-dichlorophenyl group and an additional β-chloro substituent.
- Physicochemical Properties :
- Higher molecular weight (225.5 g/mol vs. 201.6 g/mol for the target compound).
- Increased density and lipophilicity (logP ~3.2).
- Applications: Potential use in agrochemicals due to enhanced halogen content.
(1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
- Key Differences :
- Structure : Replaces nitro and chloro groups with a 4-trifluoromethyl substituent.
- Electronic Effects : Strong electron-withdrawing CF₃ group increases acidity of the alcohol (pKa ~12.5 vs. ~14 for the target compound).
- Thermal Stability : Lower decomposition temperature (Td ~150°C vs. ~180°C for the target compound) due to weaker resonance stabilization .
- Applications : Suitable for electrophilic substitution reactions in fluorinated drug synthesis.
Critical Analysis of Structural and Functional Implications
- Electron-Withdrawing Effects : The target compound’s 3-nitro and 4-chloro groups synergistically enhance resonance stabilization, making it less reactive toward nucleophilic attacks compared to analogs with single substituents (e.g., R8P) .
- Steric Considerations : The meta-chloro group in the target compound introduces steric hindrance, reducing rotational freedom compared to para-substituted analogs .
- Chirality: The (S)-configuration is crucial for enantioselective interactions, distinguishing it from racemic mixtures of non-chiral analogs like Compound 14 .
Biological Activity
(S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a chiral center and contains both a chloro and a nitro group on the phenyl ring, which are known to influence its biological properties. The presence of these functional groups can enhance the compound's reactivity and interaction with biological targets.
Research indicates that compounds with similar structures exhibit antibacterial activity through various mechanisms, including inhibition of cell wall synthesis and disruption of cellular processes. The chloro and nitro groups may contribute to increased binding affinity to bacterial enzymes or receptors.
Minimum Inhibitory Concentration (MIC)
A study evaluating various derivatives noted that compounds with a 4-nitrophenyl moiety showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative exhibited an MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
6c | Staphylococcus aureus | 8 |
6c | Escherichia coli | 16 |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures were tested against several cancer types, showing varying degrees of potency. One study reported that a related compound had a potent growth inhibition effect on MCF-7 breast cancer cells with an IC50 value of approximately 225 µM .
Molecular Docking Studies
Molecular docking studies suggest that the compound effectively binds to critical targets involved in cancer cell proliferation. The binding affinities indicate potential interactions with tubulin and other proteins central to cancer cell division .
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study synthesized several derivatives including this compound and evaluated their antibacterial properties using the agar disc-diffusion method. The results indicated that compounds with similar structures showed inhibition zones ranging from 17 mm to 29 mm against various bacterial strains .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of compounds containing the chloro-nitrophenyl group. The study revealed that these compounds could induce apoptosis in cancer cells, evidenced by increased levels of lactate dehydrogenase (LDH) in treated cells compared to controls, indicating cell membrane damage associated with cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-(4-Chloro-3-nitrophenyl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?
- Methodology :
-
Ketone Reduction : Reduce (S)-1-(4-Chloro-3-nitrophenyl)ethanone using NaBH₄ or LiAlH₄ in anhydrous THF at 0–25°C. LiAlH₄ offers higher efficiency but requires strict moisture control .
-
Catalytic Hydrogenation : Use Pd/C or Pt catalysts under H₂ pressure (1–3 atm) in ethanol. This method is scalable but may require nitro-group protection to avoid unintended reduction .
-
Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak® columns) with hexane:isopropanol (90:10) to achieve >87% enantiomeric purity, as demonstrated in fluorophenyl ethanol analogs .
- Critical Parameters :
-
Temperature control during reduction prevents racemization.
-
Solvent polarity affects reaction kinetics and stereoselectivity.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- ¹H NMR Analysis :
- Expect a doublet for the chiral alcohol proton (δ 4.8–5.2 ppm, J = 6–8 Hz) and aromatic protons split by nitro and chloro substituents (δ 7.5–8.3 ppm) .
- Mass Spectrometry :
- Molecular ion peak at m/z 215.5 (C₈H₉ClNO₃⁺) with fragmentation patterns indicating loss of –OH (Δ m/z 17) and NO₂ (Δ m/z 46) .
- Purity Validation :
- Use chiral HPLC with UV detection (λ = 254 nm) to quantify enantiomeric excess .
Advanced Research Questions
Q. How can computational modeling optimize enantioselective synthesis of this compound?
- Strategy :
- Perform DFT calculations to evaluate transition states in ketone reduction. For example, LiAlH₄ may favor syn addition, stabilizing the (S)-configuration via steric hindrance from the nitro group .
- Molecular docking studies can predict enzyme-substrate interactions in biocatalytic routes (e.g., alcohol dehydrogenases from Lactobacillus spp.), achieving >99% enantiomeric excess (ee) .
- Validation :
- Compare computed IR spectra with experimental data to confirm predicted reaction pathways .
Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?
- Substitution Reactions :
-
The hydroxyl group reacts with SOCl₂ to form (S)-1-(4-Chloro-3-nitrophenyl)ethyl chloride. Kinetic studies show a second-order dependence on SOCl₂ concentration, suggesting a bimolecular mechanism .
- Oxidation Pathways :
-
PCC in DCM selectively oxidizes the alcohol to the ketone without reducing the nitro group. Competitive experiments reveal electron-withdrawing substituents (Cl, NO₂) slow oxidation rates by destabilizing the transition state .
- Table: Reactivity Comparison with Structural Analogs
Compound | Oxidation Rate (rel. to target) | Nitro Reduction Feasibility |
---|---|---|
(S)-1-(4-Chloro-3-Nitrophenyl)ethanol | 1.0 | Low (requires H₂/Pd) |
(S)-1-(3-Nitrophenyl)ethanol | 1.2 | Moderate |
(S)-1-(4-Aminophenyl)ethanol | N/A | High (spontaneous in air) |
Q. Contradictions and Resolutions
- vs. : While emphasizes traditional reducing agents (NaBH₄), highlights biocatalysts for superior stereocontrol. Resolution: Biocatalysis is preferable for high ee but requires optimized pH and temperature .
- Nitro Group Stability : Catalytic hydrogenation () may reduce nitro to amine if unprotected. Use selective conditions (e.g., low H₂ pressure) or alternative reductants like Zn/HCl .
Q. Data Gaps and Future Directions
- Biological Activity : Limited data on cellular targets. Proposed studies: Screen against kinase enzymes (e.g., EGFR) given structural similarity to nitro-aromatic inhibitors .
- Material Science : Explore polymerization using the nitro group as a photoinitiator. Preliminary trials show potential in UV-curable resins .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
InChI Key |
DPECJWNICWLDNB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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